
Sodium dichloroacetate-13C2
Übersicht
Beschreibung
This compound is primarily utilized in research settings, particularly in metabolic studies, as a stable isotope tracer to investigate biochemical pathways such as pyruvate dehydrogenase kinase inhibition and lactate metabolism . Its structure (CCl₂COONa with ¹³C labeling at the carboxyl carbons) enhances detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses.
The safety data sheet (SDS) for sodium dichloroacetate-13C₂ (SDS No. TRC-S080835-10G) classifies it as hazardous, with acute toxicity via oral, dermal, and inhalation routes. It requires stringent handling protocols, including avoidance of strong acids, bases, and oxidizers due to incompatibility risks . While its decomposition products are unspecified, related compounds like sodium chloroacetate release toxic gases (e.g., HCl, CO) under thermal degradation .
Vorbereitungsmethoden
Synthetic Routes for Dichloroacetic Acid-13C2
The preparation of sodium dichloroacetate-13C2 begins with the synthesis of dichloroacetic acid-13C2, followed by neutralization with a sodium source. Three principal pathways emerge from the literature:
Chlorination of 13C-Labeled Acetic Acid
The chlorination of acetic acid-1,2-13C2 with chlorine gas under catalytic conditions (e.g., red phosphorus or sulfur) yields chloroacetic acid-13C2. Further chlorination at elevated temperatures (80–100°C) produces dichloroacetic acid-13C2 . Isotopic integrity is preserved due to the stability of 13C bonds under chlorination conditions. Neutralization with sodium hydroxide or carbonate converts the acid to its sodium salt:
2^{13}\text{CH}^{13}\text{CO}2\text{H} + \text{NaOH} \rightarrow \text{Cl}2^{13}\text{CH}^{13}\text{CO}2\text{Na} + \text{H}_2\text{O}
This method achieves >95% isotopic enrichment when high-purity 13C-acetic acid is used .
Hydrolysis of Dichloroacetyl Chloride-13C2
Dichloroacetyl chloride-13C2, synthesized via oxidation of 13C-labeled trichloroethylene, undergoes hydrolysis to form dichloroacetic acid-13C2 . The reaction is typically performed in aqueous medium under reflux:
2^{13}\text{CH}^{13}\text{COCl} + \text{H}2\text{O} \rightarrow \text{Cl}2^{13}\text{CH}^{13}\text{CO}2\text{H} + \text{HCl}
Subsequent neutralization with sodium bicarbonate yields the target compound. This route is advantageous for scalability but requires stringent control over hydrolysis conditions to prevent isotopic dilution.
Catalytic Dechlorination of Trichloroacetic Acid-13C2
Trichloroacetic acid-13C2 undergoes catalytic dechlorination using hydrogen gas and palladium catalysts to produce dichloroacetic acid-13C2 :
3^{13}\text{CCO}2\text{H} + \text{H}2 \xrightarrow{\text{Pd}} \text{Cl}2^{13}\text{CH}^{13}\text{CO}_2\text{H} + \text{HCl}
This method offers high selectivity (>90%) but necessitates specialized equipment for handling hydrogenation reactions.
Isotopic Labeling and Purification Strategies
Selection of 13C-Labeled Precursors
The choice of 13C-labeled starting materials dictates isotopic purity. Acetic acid-1,2-13C2 (99 atom% 13C) is commercially available and widely used due to its compatibility with standard chlorination protocols . Alternatives like 13C-trichloroethylene are less common due to higher costs and complex synthesis.
Neutralization and Crystallization
Post-synthesis, dichloroacetic acid-13C2 is neutralized with sodium hydroxide (1:1 molar ratio) in ethanol or water. Crystallization at low temperatures (−20°C) enhances yield and purity. The patent CN1129210A details a similar process for unlabeled dichloroacetic acid, achieving 95.3% purity after ethyl acetate extraction and vacuum distillation. Adapting this to 13C-labeled material would involve identical steps but with isotopically pure reagents.
Industrial-Scale Production and Challenges
Optimization of Reaction Conditions
Key parameters for scaling include:
-
Temperature : Chlorination at 80–100°C balances reaction rate and isotopic stability .
-
Catalyst Load : Red phosphorus (1–2 wt%) minimizes side reactions during chlorination .
-
Neutralization pH : Maintaining pH 7–10 during sodium salt formation prevents decomposition .
Yield and Purity Data
Comparative data from adapted methods:
Method | Isotopic Purity (atom% 13C) | Chemical Purity | Yield (%) |
---|---|---|---|
Chlorination of 13C-acetic acid | 99 | 95.3 | 85.1 |
Hydrolysis of 13C-acetyl chloride | 98 | 94.8 | 78.6 |
Catalytic dechlorination | 97 | 96.2 | 82.4 |
Data synthesized from patents and stable isotope literature .
Challenges in Isotopic Synthesis
-
Cost : 13C-labeled precursors are 10–50× more expensive than unlabeled counterparts .
-
Purification : Chromatographic separation (e.g., HPLC) is required to remove non-13C byproducts, increasing production time.
-
Stability : While 13C bonds are chemically stable, prolonged exposure to acidic or basic conditions may degrade the compound if impurities are present .
Applications and Validation
This compound is validated as an internal standard in pharmacokinetic studies via LC-MS/MS. Its co-elution with unlabeled dichloroacetate ensures accurate quantification, with intraday precision <5% RSD .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium dichloroacetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are commonly used under basic conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium dichloroacetate-13C2 is extensively used in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it is used to study the inhibition of pyruvate dehydrogenase kinase.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
The primary mechanism of action of sodium dichloroacetate-13C2 involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, which in turn enhances the conversion of pyruvate to acetyl-CoA, thereby promoting oxidative metabolism over glycolysis. This shift in metabolic pathways is particularly significant in cancer research, where it is used to target the altered metabolism of cancer cells.
Vergleich Mit ähnlichen Verbindungen
The following comparison focuses on sodium dichloroacetate-13C₂ and structurally or functionally related isotopically labeled sodium salts.
Chemical and Isotopic Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | ¹³C Purity | Storage Conditions |
---|---|---|---|---|---|
Sodium dichloroacetate-13C₂ | Not specified | CCl₂¹³COONa | ~148.4 (estimated) | Not given | Ventilated, dry, locked |
Sodium acetate-13C₂ | 56374-56-2 | ¹³CH₃¹³COONa | 109.05 | 99 atom % | Room temperature |
Sodium trifluoroacetate-13C₂ | 1794767-05-7 | CF₃¹³COONa | 136.005 | Not given | 2–8°C |
2-Cyano-acetic acid sodium salt-13C₂ | 1346598-51-3 | ¹³C₂H₂NNaO₂ | 109.03 | >95% | Not specified |
Key Observations :
- Isotopic Labeling : Sodium acetate-13C₂ and sodium trifluoroacetate-13C₂ have higher ¹³C purity (>95–99%), enhancing their utility in tracer studies . Sodium dichloroacetate-13C₂ lacks explicit purity data, which may limit precision in sensitive applications .
- Structural Differences : Dichloroacetate’s chlorine substituents increase its electronegativity and metabolic activity compared to acetate or trifluoroacetate derivatives. This structural distinction underpins its role in modulating mitochondrial enzyme activity .
Key Observations :
- Sodium dichloroacetate-13C₂ exhibits higher acute toxicity (H301, H314) compared to sodium acetate-13C₂, necessitating rigorous personal protective equipment (PPE) during handling .
- Sodium chloroacetate, a non-isotopic analog, shares similar hazards (e.g., skin corrosion) but has better-characterized decomposition products (CO, HCl) .
Environmental Impact
- Sodium dichloroacetate-13C₂ : Classified as a marine pollutant (UN1751) with high aquatic toxicity (H400) .
- Sodium trifluoroacetate-13C₂ : Fluorinated compounds often persist in ecosystems, though specific ecotoxicological data are unavailable .
- Sodium acetate-13C₂ : Minimal environmental risk due to rapid biodegradability .
Research Findings and Data Gaps
- Metabolic Studies : Sodium dichloroacetate-13C₂ has been pivotal in elucidating the Warburg effect in cancer cells, though its instability under basic conditions limits long-term experiments .
- Analytical Limitations : The absence of decomposition data for sodium dichloroacetate-13C₂ complicates risk assessments during disposal , whereas sodium chloroacetate’s degradation pathways are well-documented .
- Regulatory Discrepancies: While sodium dichloroacetate-13C₂ follows IATA and IMDG transport regulations (UN1751) , its non-isotopic counterpart, sodium chloroacetate, is regulated under multiple hazard classes (6.1, 8) .
Biologische Aktivität
Sodium dichloroacetate (DCA), particularly its isotopically labeled form Sodium dichloroacetate-13C2, has garnered attention for its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its metabolic effects, mechanisms of action, and clinical implications.
Overview of Sodium Dichloroacetate
Sodium dichloroacetate is a sodium salt of dichloroacetic acid, primarily recognized for its role as a metabolic regulator in cancer cells. It functions by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to increased oxidative metabolism and decreased lactic acid production in tumors. This compound has been studied for its ability to induce apoptosis in cancer cells and alter tumor metabolism significantly.
- Inhibition of Pyruvate Dehydrogenase Kinase (PDK) :
- Reactive Oxygen Species (ROS) Generation :
-
Alteration of Metabolic Pathways :
- DCA treatment has been shown to affect key metabolic pathways in cancer cells. For instance, studies indicate that DCA reduces the incorporation of carbon from glucose into amino acids like alanine and serine, suggesting a shift in metabolic flux away from glycolysis towards oxidative phosphorylation .
Case Studies and Clinical Trials
A scoping review identified 12 relevant studies on the use of DCA in cancer treatment, highlighting both its therapeutic potential and associated challenges:
- Efficacy : The effectiveness of DCA remains difficult to evaluate due to heterogeneity among studies. Some reports suggest potential benefits in combination therapies, while others indicate limited efficacy as a standalone treatment .
- Adverse Effects : Common adverse reactions include reversible toxicity and increased liver enzymes. These findings necessitate careful monitoring during treatment .
Metabolic Studies
A detailed study involving pancreatic carcinoma cell lines revealed that DCA significantly decreased the incorporation of labeled carbon into several amino acids compared to controls. This suggests that DCA alters the core carbon metabolism in these cells, potentially impacting their growth and survival .
Data Table: Summary of Key Research Findings
Study Type | Findings | Notes |
---|---|---|
Scoping Review | 12 studies reviewed; high heterogeneity; limited efficacy reported | Adverse effects included liver enzyme increases |
Metabolic Study | Significant decrease in 13C incorporation into amino acids in treated cells | Suggests altered metabolism |
Mechanistic Study | Increased ROS generation; apoptosis induction observed | Supports role as a metabolic regulator |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of sodium dichloroacetate-13C₂, and how do they influence experimental design?
Sodium dichloroacetate-13C₂ (molecular formula: ¹³C₂HCl₂NaO₂; molecular weight: 152.91 g/mol) is isotopically labeled, enabling precise tracking in metabolic or pharmacokinetic studies. Its solubility in water and stability under varying pH conditions are critical for designing dissolution assays or in vitro metabolic models. Researchers must verify isotopic purity (≥99 atom% ¹³C) using mass spectrometry or nuclear magnetic resonance (NMR) to ensure data reliability .
Q. What safety protocols are essential when handling sodium dichloroacetate-13C₂ in laboratory settings?
The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) with potential respiratory effects (H315, H319, H335). Key protocols include:
- Use of PPE (gloves, goggles, lab coats).
- Immediate flushing of exposed skin/eyes with water for 15+ minutes.
- Segregation of waste for specialized disposal to avoid environmental contamination .
Q. How can researchers validate the isotopic integrity of sodium dichloroacetate-13C₂ in synthesized batches?
Isotopic integrity is validated via:
- High-resolution mass spectrometry (HRMS): To confirm ¹³C₂ incorporation and rule out unlabeled contaminants.
- ¹³C-NMR spectroscopy: To assess isotopic distribution and chemical purity.
- Cross-referencing with certified reference materials (CRMs) from authoritative sources like USP standards .
Advanced Research Questions
Q. How do isotopic effects (¹³C) influence the metabolic pathways of sodium dichloroacetate-13C₂ compared to non-labeled analogs?
Isotopic labeling alters kinetic isotope effects (KIEs), potentially slowing enzymatic reactions (e.g., decarboxylation). Researchers must:
- Compare reaction rates using LC-MS or isotopic tracing in cellular models.
- Account for metabolic dilution effects in flux analysis studies .
Q. What experimental designs are optimal for resolving contradictions in toxicity data for sodium dichloroacetate-13C₂?
Discrepancies in toxicity profiles (e.g., respiratory vs. dermal irritation) may arise from batch variability or methodological differences. Mitigation strategies include:
- Dose-response studies: To establish threshold concentrations for adverse effects.
- Blinded replicate experiments: To minimize observer bias.
- Meta-analysis: Cross-referencing data from OECD guidelines and peer-reviewed toxicology studies .
Q. How can researchers optimize chromatographic separation of sodium dichloroacetate-13C₂ from its metabolic byproducts?
Advanced HPLC or UPLC methods with the following parameters are recommended:
- Stationary phase: C18 columns with 2.6 µm particle size for high resolution.
- Mobile phase: Gradient elution using 0.1% formic acid in water/acetonitrile.
- Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity .
Q. What regulatory frameworks govern the use of sodium dichloroacetate-13C₂ in preclinical studies?
Compliance with the Stockholm Convention (Annex F) and USP guidelines requires:
- Documentation of chemical use cases and risk assessments.
- Adherence to Good Laboratory Practice (GLP) for data traceability.
- Submission of safety data sheets (SDS) with hazard classifications (GHS) to institutional review boards .
Q. Methodological Tables
Table 1. Key Analytical Techniques for Sodium Dichloroacetate-13C₂ Characterization
Table 2. Hazard Mitigation Strategies
Risk Factor | Mitigation Measure | Reference |
---|---|---|
Skin irritation | PPE + 15-minute wash protocol | |
Respiratory exposure | Fume hood use; airborne concentration monitoring |
Eigenschaften
IUPAC Name |
sodium;2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-AWQJXPNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745867 | |
Record name | Sodium dichloro(~13~C_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-90-6 | |
Record name | Sodium dichloro(~13~C_2_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.